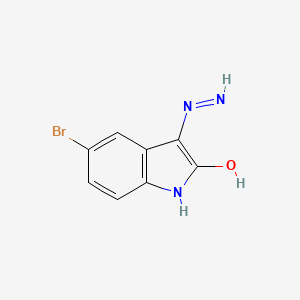

5-Bromoindole-2,3-dione 3-hydrazone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

2438-71-3 |

|---|---|

Molecular Formula |

C8H6BrN3O |

Molecular Weight |

240.06 g/mol |

IUPAC Name |

5-bromo-3-diazenyl-1H-indol-2-ol |

InChI |

InChI=1S/C8H6BrN3O/c9-4-1-2-6-5(3-4)7(12-10)8(13)11-6/h1-3,10-11,13H |

InChI Key |

WIQKEHOIDIEVPQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=C(N2)O)N=N |

Origin of Product |

United States |

Systematic Synthetic Methodologies for 5 Bromoindole 2,3 Dione 3 Hydrazone and Its Derivatives

Established Synthetic Pathways to 5-Bromoindole-2,3-dione 3-Hydrazone

The foundational synthesis of this compound, also known as 5-bromoisatin (B120047) hydrazone, is primarily achieved through a direct and efficient condensation reaction.

Condensation Reactions with Hydrazine (B178648) Derivatives

The most common and straightforward method for preparing this compound involves the condensation of 5-bromo-1H-indole-2,3-dione (5-bromoisatin) with hydrazine hydrate. ekb.eg This reaction typically occurs at the C-3 carbonyl group of the isatin (B1672199) ring, which is more electrophilic than the C-2 carbonyl. The reaction is often carried out in a protic solvent like ethanol (B145695) and may be catalyzed by a small amount of acid, such as glacial acetic acid, to facilitate the nucleophilic attack of the hydrazine. ekb.eg The resulting hydrazone precipitates from the reaction mixture and can be isolated in high yield. ekb.eg Variations of this method may employ different solvents like dimethylformamide (DMF). uobaghdad.edu.iqresearchgate.net

Table 1: Synthesis of Isatin Hydrazone Derivatives via Condensation

| Starting Material | Reagent | Solvent / Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Indole-2,3-dione (Isatin) | Hydrazine hydrate | Ethanol / Glacial Acetic Acid | Room Temperature, 3 hrs | Isatin Hydrazide | ekb.eg |

Derivatization Strategies for Enhanced Structural Diversity and Biological Probe Development

The this compound scaffold serves as a versatile platform for further chemical modifications. These derivatization strategies are crucial for developing libraries of compounds for structure-activity relationship (SAR) studies and creating specialized biological probes.

Functionalization at the Indole (B1671886) Nitrogen (N-1 Position)

The nitrogen atom at the N-1 position of the indole ring is a key site for introducing structural diversity. N-alkylation and N-acylation are common strategies. nih.gov For instance, N-benzyl derivatives have been synthesized by reacting 5-bromoisatin with benzyl (B1604629) chloride. This modification is often performed prior to the hydrazone formation. mdpi.com Another approach involves the reaction of 5-bromoisatin with p-toluidine, followed by treatment with sodium hydride and monochloroacetylchloride to yield an N-substituted intermediate. researchgate.net The use of phase transfer catalysis represents a more advanced method for the alkylation of 5-bromoisatin, allowing for efficient synthesis under mild conditions. researchgate.net Such modifications can significantly influence the molecule's physicochemical properties and biological activity. nih.gov

Substituent Variation at the Hydrazone Moiety (N-3 Position)

The exocyclic hydrazone nitrogen offers another prime location for derivatization, leading to a vast array of Schiff bases and other complex structures. The initial hydrazone can act as a nucleophile for further reactions. For example, reacting 1-benzyl-5-bromo-3-(hydrazono)indolin-2-one with various 2-bromo-1-arylethanones or hydrazonoyl chlorides leads to the formation of complex thiazole-containing derivatives. mdpi.com Similarly, 5-bromoindole-2-carboxylic acid hydrazide, a related precursor, can be condensed with a range of para-substituted benzaldehydes to generate a series of hydrazone derivatives. researchgate.net The reaction of hydrazide derivatives with acid anhydrides also provides a route to further functionalization. uobaghdad.edu.iqresearchgate.net

Table 2: Examples of Derivatization at the Hydrazone Moiety

| Starting Hydrazone/Hydrazide | Reagent | Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| 1-Benzyl-5-bromo-3-(2-(thiocarbamoyl)hydrazono)indolin-2-one | 2-Bromo-1-arylethanones | Ethanol | Reflux, 7 hrs | 4-Arylthiazol-2-yl)hydrazono derivatives | mdpi.com |

| 1-Benzyl-5-bromo-3-(2-(thiocarbamoyl)hydrazono)indolin-2-one | Hydrazonoyl chlorides | Dioxane / Triethylamine | Reflux, 5 hrs | 4-Methyl-5-(aryldiazenyl)thiazol-2-yl)hydrazono derivatives | mdpi.com |

Exploration of Peripheral Halogenation and Other Indole Ring Substitutions

While the focus is on the 5-bromo derivative, the indole ring itself can accommodate other substituents to modulate activity. The synthesis of isatin derivatives with various substitutions at the C-5 position is a key strategy in drug design. nih.gov For example, the introduction of a methoxy (B1213986) group at C-5 has been shown to be effective for certain biological targets. nih.gov Further halogenation is also a possibility, as demonstrated by the synthesis of 5,7-dibromoisatin from dibromoisatin. nih.gov Although starting from 5-bromoisatin, these examples highlight the chemical tractability of the indole scaffold for introducing additional functional groups, such as other halogens or nitro groups, at positions C-4, C-6, or C-7, thereby expanding the chemical space for biological screening.

Advanced Synthetic Techniques Applicable to Indole-Hydrazone Systems

Modern synthetic chemistry offers several advanced techniques that can be applied to the synthesis of this compound and its derivatives, often providing advantages in terms of efficiency, yield, and environmental impact.

Microwave-Assisted Synthesis : The use of microwave irradiation has been reported for the synthesis of isatin derivatives, including hydrazones and thiosemicarbazones. researchgate.net This technique can dramatically reduce reaction times and improve yields compared to conventional heating methods. researchgate.net

1,3-Dipolar Cycloaddition : Alkylated 5-bromoisatin can serve as a dipolarophile in 1,3-dipolar cycloaddition reactions. This powerful method allows for the construction of complex pentagonal heterocyclic rings fused to the isatin core, opening avenues to novel chemical scaffolds. researchgate.net

Multicomponent Reactions : One-pot, multicomponent reactions, such as the Kabachnik-Fields reaction, have been utilized to synthesize α-aminophosphonate derivatives from isatin hydrazide, an aldehyde, and a phosphite (B83602) source. ekb.eg These reactions are highly efficient as they combine several synthetic steps into a single operation, reducing waste and purification efforts.

Tandem Catalysis : The isatin scaffold is amenable to sophisticated catalytic processes. For example, tandem Palladium-catalyzed Heck reactions have been employed for the synthesis of C3-substituted isatins, showcasing the potential for complex bond formations. nih.gov

These advanced methodologies underscore the continuing evolution of synthetic strategies for creating diverse and complex molecules based on the privileged indole-hydrazone framework.

Phase Transfer Catalysis in Derivative Synthesis

Phase transfer catalysis (PTC) has emerged as a powerful tool in organic synthesis, facilitating reactions between reactants located in different phases (typically aqueous and organic). In the context of this compound, PTC is primarily employed in the synthesis of its N-substituted derivatives, starting from the precursor 5-bromoisatin (5-bromo-1H-indole-2,3-dione).

The alkylation of the nitrogen atom at the 1-position of the indole ring is a key step in modifying the properties of the final hydrazone derivative. Under PTC conditions, the deprotonated 5-bromoisatin, which is soluble in the aqueous phase, can react with an alkyl halide present in the organic phase. A phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, transports the isatin anion across the phase boundary, enabling the reaction to proceed.

Research has demonstrated that the N-alkylation of 5-bromoisatin using various alkylating agents under PTC conditions can lead to good yields of the corresponding N-alkylated 5-bromoisatins. researchgate.netresearchgate.netimist.ma These intermediates can then be readily converted to their 3-hydrazone derivatives by condensation with hydrazine hydrate. For instance, the alkylation of 5-chloroisatin (B99725) and 5-bromoisatin has been successfully achieved using a brominated alkylating agent in dimethylformamide (DMF) under PTC conditions, yielding products that can be further elaborated. researchgate.netimist.ma

A notable advancement in this area is the development of asymmetric phase-transfer-catalyzed alkylations. While not directly applied to this compound itself, base-free protocols for the asymmetric SN2 alkylation of related 2-oxindole derivatives have been established. d-nb.info These methods utilize chiral phase-transfer catalysts to introduce stereocenters with high enantioselectivity, a crucial aspect for the development of chiral therapeutic agents.

Table 1: Examples of Phase Transfer Catalysis in the Synthesis of 5-Bromoisatin Derivatives

| Catalyst | Alkylating Agent | Solvent | Yield | Reference |

| Tetrabutylammonium bromide | Allyl bromide | DMF/Water | Good | researchgate.net |

| Quaternary ammonium salts | Brominated alkylating agent | DMF | Good | researchgate.netimist.ma |

| Chiral Quinine-derived urea | Alkyl halides | Biphasic water-rich system | up to 90% ee | d-nb.info |

One-Pot Reaction Protocols

One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. Several one-pot methodologies have been developed for the synthesis of indole-based scaffolds, which can be adapted for the preparation of this compound derivatives.

One such approach involves the indium-promoted hydrohydrazination of terminal alkynes with phenylhydrazines, followed by a researchgate.netresearchgate.net-sigmatropic rearrangement of the in-situ formed hydrazone intermediate to yield polysubstituted indoles. d-nb.info This strategy provides a convergent route to complex indole structures in a single operation.

Another relevant example is the one-pot synthesis of novel 2,3-dihydro-1H-indazoles, which showcases the power of sequential transformations in a single flask. nih.gov Furthermore, the synthesis of pharmaceutically promising indole–pyrrole (B145914) hybrids has been achieved through a chemoselective one-pot [3 + 2] cycloaddition reaction. rsc.org

While a direct one-pot synthesis of this compound from simple precursors has not been extensively reported, the existing literature on multi-step syntheses of its derivatives provides a foundation for designing such protocols. For example, the synthesis of 1-benzyl-5-bromo-3-(2-(4-arylthiazol-2-yl)hydrazono)indolin-2-ones involves sequential reactions that could potentially be telescoped into a one-pot procedure. mdpi.com

Green Chemistry Approaches in Synthetic Design

The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact and enhance safety. In the synthesis of this compound and its precursors, several green approaches have been explored.

A patented green synthesis method for 5-bromoindole (B119039), a closely related compound, highlights the move towards more environmentally benign processes. google.com This method emphasizes milder reaction conditions, reduced pollution, and lower costs compared to traditional bromination techniques. Key features include the use of less hazardous reagents and solvents.

The selection of reaction media is also a critical aspect of green synthetic design. The development of synthetic protocols in water or other environmentally friendly solvents is highly desirable. The base-free phase-transfer-catalyzed alkylation of 2-oxindoles in a biphasic water-rich solvent system is a prime example of this trend. d-nb.info

Mechanistic Aspects of Hydrazone Formation and Reactivity in Synthesis

The formation of the hydrazone moiety is the defining step in the synthesis of this compound. This reaction proceeds through a well-established mechanism involving the condensation of the carbonyl group at the C-3 position of 5-bromoisatin with hydrazine. numberanalytics.comwikipedia.org

The reaction is typically initiated by the nucleophilic attack of the nitrogen atom of hydrazine on the electrophilic carbonyl carbon of the isatin. numberanalytics.comnih.gov This leads to the formation of a tetrahedral intermediate known as a carbinolamine. The reaction is often catalyzed by acid, which protonates the carbonyl oxygen, increasing its electrophilicity. numberanalytics.comnih.gov The final step involves the elimination of a water molecule from the carbinolamine intermediate, resulting in the formation of the stable C=N double bond of the hydrazone. numberanalytics.comnih.gov At neutral pH, the dehydration of the tetrahedral intermediate is often the rate-limiting step. nih.gov

The resulting this compound is a versatile intermediate for further synthetic transformations. The hydrazone functional group exhibits a rich reactivity profile. It can participate in various reactions, including:

Cyclization Reactions: The hydrazone moiety can be a key component in the construction of various heterocyclic rings. For example, hydrazones are precursors in the synthesis of pyrazoles. wikipedia.org

Wolff–Kishner Reduction: The hydrazone can be converted to a methylene (B1212753) group under basic conditions, a classic reaction for the deoxygenation of carbonyl compounds. wikipedia.org

Shapiro and Bamford–Stevens Reactions: These reactions convert hydrazones into vinyl compounds. wikipedia.org

Vilsmeier-Haack Reaction: The reaction of hydrazones with the Vilsmeier-Haack reagent can lead to the formation of pyrazole-4-carbaldehydes. researchgate.net

Aminocatalytic Cascade Reactions: The hydrazone group can be activated in aminocatalytic reactions to participate in cascade sequences, leading to the formation of complex polycyclic structures. nih.gov

Bioconjugation: The formation of hydrazone linkages is a widely used strategy in bioconjugation to link molecules to proteins and other biomolecules. wikipedia.orgnih.gov

The reactivity of the hydrazone can be modulated by the substituents on both the indole ring and the hydrazone nitrogen, allowing for the synthesis of a wide array of derivatives with diverse chemical and biological properties.

Rigorous Structural Elucidation and Spectroscopic Characterization

Advanced Spectroscopic Techniques for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. For 5-Bromoindole-2,3-dione 3-hydrazone, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed for complete structural assignment.

In the ¹H NMR spectrum of a related compound, 5-Bromo-3-hydrazono-2-oxindole, the proton signals appear in distinct regions. rsc.org The NH proton of the indole (B1671886) ring is typically observed as a singlet in the downfield region, around 10.81 ppm and 11.09 ppm for similar structures. rsc.orgnih.gov The protons of the hydrazone moiety also present characteristic signals. rsc.org Aromatic protons on the substituted benzene (B151609) ring would exhibit complex splitting patterns determined by their coupling with neighboring protons. nih.gov

The ¹³C NMR spectrum provides insight into the carbon skeleton. The carbonyl carbon (C=O) of the indole ring is expected to resonate at a significant downfield shift, typically in the range of 164.65–165.32 ppm. nih.gov The carbon of the azomethine group (C=N) in the hydrazone moiety is also characteristically shifted, appearing around 159.12–164.74 ppm. nih.gov The remaining aromatic carbons would produce a series of signals in the aromatic region of the spectrum. nih.gov

Two-dimensional NMR techniques such as HETCOR (Heteronuclear Correlation) and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the connectivity between protons and carbons, solidifying the structural assignment. nih.gov For instance, a HETCOR spectrum would show direct correlations between a proton and the carbon to which it is attached, while an HMBC spectrum would reveal longer-range couplings between protons and carbons separated by two or three bonds. nih.gov

Table 1: Representative ¹H NMR Spectroscopic Data

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Indole NH | 10.81 (Major) | br. s | - |

| Hydrazone NH | 10.64 (Major) | br. d | 14.6 |

| Hydrazone NH | 9.84 (Major) | br. s | - |

Data is for the related compound 5-Bromo-3-hydrazono-2-oxindole and is presented as an example. rsc.org

Table 2: Representative ¹³C NMR Spectroscopic Data

| Carbon | Chemical Shift (ppm) |

|---|---|

| C=O | 165.7 |

| C=N | 139.1 |

| Aromatic C | 127.9, 126.9, 125.2, 122.2, 118.0, 110.8 |

Data is for the related compound 5-Chloro-3-hydrazono-2-oxindole and is presented as an example. rsc.org

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its various structural features.

For the related compound 5-Bromo-3-hydrazono-2-oxindole, distinct peaks are observed at 3394 cm⁻¹ and 3178 cm⁻¹, which are indicative of N-H stretching vibrations from the indole and hydrazone groups. rsc.org The strong absorption band at 1711 cm⁻¹ is characteristic of the C=O (carbonyl) stretching of the lactam ring. rsc.org The C=N stretching of the hydrazone moiety is observed at 1633 cm⁻¹. rsc.org Additionally, bands in the 1573-1461 cm⁻¹ region correspond to C=C stretching vibrations within the aromatic ring. rsc.org

Table 3: Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3394, 3178 |

| C=O Stretch | 1711 |

| C=N Stretch | 1633 |

| C=C Stretch (Aromatic) | 1573, 1461 |

Data is for the related compound 5-Bromo-3-hydrazono-2-oxindole. rsc.org

High-Resolution Mass Spectrometry (HRMS) is a crucial analytical technique used to determine the precise molecular weight and, consequently, the elemental composition of a compound. For this compound, HRMS would provide an exact mass measurement, which can be compared to the calculated mass for the proposed molecular formula (C₈H₆BrN₃O). This comparison serves as a definitive confirmation of the compound's elemental makeup. For a similar chlorinated analog, the calculated mass for the protonated molecule [M+H]⁺ was 196.0272, and the found mass was in exact agreement. rsc.org

Stereochemical Characterization: E/Z Isomerism of the Hydrazone Moiety

The carbon-nitrogen double bond (C=N) of the hydrazone moiety in this compound can exist as two different stereoisomers: E (entgegen) and Z (zusammen). The spatial arrangement of the substituents around this double bond can significantly influence the molecule's properties and biological activity.

The determination of the predominant isomer can be achieved using 2D-NMR techniques, specifically through Nuclear Overhauser Effect Spectroscopy (NOESY). A NOESY experiment can detect through-space interactions between protons that are in close proximity. The presence or absence of a cross-peak between the indole N-H proton and a proton on the hydrazone nitrogen can help to distinguish between the E and Z isomers. nih.gov For instance, in a related study on indole-containing amidinohydrazones, a strong correlation observed between an N-CH₃ and the imine N=CH proton in the NOESY spectrum confirmed the E-configuration. nih.gov In the case of 5-Bromo-3-hydrazono-2-oxindole, it was prepared as a 1:1 mixture of isomers. rsc.org The isomerization can be influenced by factors such as intramolecular hydrogen bonding and steric effects. mdpi.com

Fundamental Reactivity and Mechanistic Pathways of 5 Bromoindole 2,3 Dione 3 Hydrazone

Reactivity Profile of the Hydrazone Functional Group

The hydrazone moiety (C=N-NH2) is the primary site of reactivity in 5-bromoindole-2,3-dione 3-hydrazone, dictating many of its characteristic reactions. Its electronic properties allow for both nucleophilic and electrophilic interactions.

Nucleophilic and Electrophilic Sites within the Hydrazone Moiety

The hydrazone functional group possesses distinct nucleophilic and electrophilic centers. The terminal nitrogen atom of the hydrazone (NH2) is nucleophilic due to the presence of a lone pair of electrons. This site readily attacks electrophilic species. Conversely, the carbon atom of the C=N double bond is electrophilic and susceptible to attack by nucleophiles. This dual reactivity allows for a variety of chemical transformations. For instance, the nucleophilic nitrogen can participate in cyclization reactions, while the electrophilic carbon is a target for various nucleophilic additions.

Tautomerism and its Influence on Reactivity

Hydrazones can exist in tautomeric forms, which significantly influences their reactivity. This compound can exhibit keto-enol and lactam-lactim tautomerism. The lactam-lactim tautomerism is particularly important, where the hydrogen on the indole (B1671886) nitrogen can migrate to the adjacent carbonyl oxygen, forming the lactim tautomer. nih.gov This tautomerization can alter the electronic properties of the molecule, potentially activating or deactivating certain reaction pathways. For example, the lactim form can influence the mode of bonding in complexation reactions with metal ions. nih.gov

Chemical Transformations Involving the Indole Ring System

The indole ring of this compound, while generally less reactive than the hydrazone group, can undergo specific transformations. The bromine atom at the 5-position is an electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic substitution. However, this substituent can be displaced or modified under certain reaction conditions. The N-H group of the indole ring can be alkylated or acylated, providing a handle for further functionalization of the molecule. researchgate.net These modifications can be used to modulate the biological activity and physical properties of the resulting compounds.

Intramolecular Cyclization and Heterocyclic Annulation Reactions

A hallmark of the reactivity of this compound is its propensity to undergo intramolecular cyclization and heterocyclic annulation reactions. These reactions lead to the formation of new heterocyclic rings fused to the indole core, generating complex molecular architectures.

One common transformation is the Fischer indole synthesis, which, although a method for synthesizing indoles themselves, shares mechanistic features with the cyclization reactions of indole derivatives. nih.gov More specifically, the hydrazone moiety can react with internal electrophiles or can be induced to cyclize through thermal or acid/base-catalyzed conditions. For example, reaction with appropriate reagents can lead to the formation of triazino[5,6-b]indoles. chempap.org These reactions often proceed through the formation of a key intermediate that subsequently undergoes cyclization to yield the final polycyclic product. The ease of these cyclization reactions can be attributed to the high reactivity of the carbonyl group at the 2-position of the indolin-2-one scaffold. nih.gov

Regioselectivity and Stereoselectivity in Chemical Reactions

In reactions where multiple products can be formed, the concepts of regioselectivity and stereoselectivity become crucial. For this compound, the inherent asymmetry of the molecule and the distinct reactivity of its functional groups often lead to highly selective transformations.

For instance, in cycloaddition reactions, the regioselectivity is often dictated by the electronic properties of the reacting partners. researchgate.net The nucleophilic and electrophilic sites within the this compound molecule will preferentially react with complementary sites on the other reactant, leading to the formation of a specific constitutional isomer.

Stereoselectivity, the preferential formation of one stereoisomer over another, can also be observed in reactions involving this compound. This is particularly relevant when new chiral centers are created during a reaction. The existing stereochemistry of the molecule or the use of chiral catalysts can influence the stereochemical outcome of the reaction.

Computational and Theoretical Investigations of 5 Bromoindole 2,3 Dione 3 Hydrazone

Quantum Chemical Studies for Electronic Structure and Reactivity Prediction

Quantum chemical studies are fundamental in elucidating the intrinsic electronic properties of a molecule. These methods provide a detailed understanding of electron distribution, molecular orbital energies, and reactivity descriptors, which are essential for predicting how a molecule will behave in a chemical or biological environment.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For compounds related to 5-Bromoindole-2,3-dione 3-hydrazone, DFT studies have been employed to analyze their electronic profiles. researchgate.net These calculations can determine optimized molecular geometries, vibrational frequencies, and various electronic parameters. nih.gov

DFT calculations on related 5-bromoindole (B119039) hydrazone derivatives have been used to explore their electronic characteristics. researchgate.net Such studies typically involve optimizing the molecule's structure to its lowest energy state and then calculating properties like the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map is particularly useful as it identifies electron-rich regions (potential hydrogen bond acceptors) and electron-poor regions (potential hydrogen bond donors), which are critical for understanding intermolecular interactions. nih.gov

Table 1: Representative Quantum Chemical Descriptors Calculated via DFT This table is illustrative of typical data obtained from DFT studies on related hydrazone compounds.

| Parameter | Description | Typical Predicted Value Range |

|---|---|---|

| Total Energy | The total electronic energy of the molecule in its optimized geometry. | Varies based on basis set |

| Dipole Moment | A measure of the molecule's overall polarity. | 1 - 8 Debye |

| Hardness (η) | Resistance to change in electron distribution. | 1 - 3 eV |

| Softness (S) | The reciprocal of hardness, indicating reactivity. | 0.3 - 1.0 eV⁻¹ |

| Electronegativity (χ) | The power of an atom to attract electrons to itself. | 3 - 5 eV |

| Electrophilicity (ω) | A measure of the energy lowering of a system when it accepts electrons. | 1 - 7 eV |

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of quantum chemical studies. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. DFT studies on related hydrazone structures have calculated these energy gaps to understand their electronic behavior and reactivity. researchgate.netnih.gov The distribution of the HOMO and LUMO across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attacks, respectively. For indole-based hydrazones, the HOMO is often localized on the electron-rich indole (B1671886) ring and the hydrazone moiety, while the LUMO may be distributed over the aromatic systems.

Table 2: Frontier Molecular Orbital (FMO) Data This table represents typical FMO data derived from DFT calculations for hydrazone derivatives.

| Molecular Orbital | Description | Typical Energy Range (eV) |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | -5.5 to -6.5 |

| LUMO | Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 3.0 to 5.0 |

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations provide a dynamic and interactive view of how a ligand, such as this compound, might interact with a biological target. These techniques are central to rational drug design, helping to predict binding affinities and the stability of ligand-protein complexes.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method is widely used to screen virtual libraries of compounds and to understand the molecular basis of ligand-target recognition. For derivatives of 5-bromoindole hydrazone, docking studies have been performed to investigate their interactions with various protein targets, such as kinases and microbial enzymes. researchgate.netresearchgate.net

These studies involve placing the ligand into the binding site of a protein and calculating a "docking score," which estimates the binding affinity. nih.gov The analysis of the resulting docked pose reveals specific interactions like hydrogen bonds, hydrophobic interactions, and pi-stacking. For instance, in studies with related hydrazones, the hydrazone linker (–NH–N=CH–) frequently participates in hydrogen bonding with key amino acid residues in the active site. nih.gov The bromo-substituent on the indole ring can also form halogen bonds or engage in hydrophobic interactions, potentially enhancing binding affinity. nih.gov

Following molecular docking, Molecular Dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide a more realistic model of the biological environment by simulating the movement of atoms and molecules, offering insights into the conformational stability and binding dynamics of the complex.

While specific MD studies on this compound were not found, the methodology is a standard approach. An MD simulation would typically start with the best-docked pose from a molecular docking study. The simulation would then track the atomic coordinates of the system over a set period (nanoseconds to microseconds), allowing researchers to assess the stability of the key interactions identified in docking. The results can confirm whether the ligand remains stably bound in the active site and maintain the predicted hydrogen bonds and other favorable interactions.

In Silico Predictions for Compound Exploration

In silico tools are invaluable for predicting the pharmacokinetic properties of a compound, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). These predictions help to identify potential liabilities early in the drug discovery process, allowing for the selection of candidates with more favorable drug-like properties. researchgate.net

Studies on 5-bromoindole hydrazone derivatives and other related hydrazones have utilized various computational models to predict their ADME profiles. researchgate.netresearchgate.netresearchgate.net These predictions are often based on the molecule's physicochemical properties, such as molecular weight, lipophilicity (LogP), and polar surface area (PSA). nih.gov Rules like Lipinski's "Rule of Five" are commonly used to assess the potential for oral bioavailability. researchgate.net

For example, in silico analysis of 5-bromoindole-2-carboxylic acid hydrazone derivatives predicted good absorption levels and that the compounds were unlikely to be inhibitors of key metabolic enzymes like cytochrome P450. researchgate.net Predictions also covered properties such as penetration of the blood-brain barrier and aqueous solubility. researchgate.net Such computational screening is essential for prioritizing compounds that are more likely to have favorable pharmacokinetic profiles in subsequent experimental stages. plos.org

Table 3: Predicted Drug-Like and ADME Properties This table compiles representative in silico predictions for 5-bromoindole hydrazone derivatives based on available literature.

| Property | Description | Predicted Outcome/Value |

|---|---|---|

| Molecular Weight | The mass of one mole of the substance. | < 500 g/mol |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water; a measure of lipophilicity. | 2.0 - 4.5 |

| Hydrogen Bond Donors | Number of N-H or O-H bonds. | 2 - 4 |

| Hydrogen Bond Acceptors | Number of N or O atoms. | 3 - 6 |

| Polar Surface Area (PSA) | Sum of surfaces of polar atoms; relates to membrane permeability. | 70 - 120 Ų |

| Aqueous Solubility | The likelihood of the compound dissolving in water. | Low to Moderate researchgate.net |

| GI Absorption | Prediction of absorption from the gastrointestinal tract. | Good to High researchgate.net |

| BBB Penetration | Prediction of the ability to cross the blood-brain barrier. | Variable (Low to High) researchgate.net |

| CYP450 Inhibition | Likelihood of inhibiting key metabolic enzymes. | Predicted Non-inhibitor researchgate.net |

| Drug-Likeness | Compliance with filters like Lipinski's or Veber's rules. | Generally Compliant researchgate.net |

Non Biological Applications and Interdisciplinary Research Prospects

Applications in Dye and Pigment Chemistry

The extended π-conjugated system and the presence of chromophoric groups in 5-bromoindole-2,3-dione 3-hydrazone make it an interesting candidate for the synthesis of dyes and pigments. Azo dyes, which constitute a significant class of synthetic colorants, are characterized by the -N=N- functional group. nih.gov Hydrazone compounds, such as this compound, can exist in tautomeric equilibrium with their azo form, a property that is crucial for their application in the dye industry. nih.gov This azo-hydrazone tautomerism influences the tinctorial properties and lightfastness of the resulting dyes. nih.gov

Novel azo disperse dyes containing a hydrazide-hydrazone moiety have been synthesized and successfully used for dyeing polyester (B1180765) fabrics. nih.gov These dyes exhibit a range of colors from beige to dark brown, depending on the specific chemical structure. nih.gov The dyeing performance, including color strength and fastness properties, is influenced by factors such as pH, temperature, and the presence of various substituents on the dye molecule. nih.gov While specific examples focusing exclusively on this compound are not extensively documented in current literature, the general principles of azo dye chemistry suggest its potential as a valuable component in creating new disperse dyes for hydrophobic fibers like polyester. nih.govresearchgate.net

Coordination Chemistry of this compound as a Ligand

The presence of multiple donor atoms (N and O) in this compound allows it to act as a versatile ligand in coordination chemistry, forming stable complexes with various transition metal ions.

Metal complexes of hydrazone ligands can be synthesized by reacting the ligand with a metal salt in a suitable solvent, often under reflux conditions. The resulting complexes can be characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

Common characterization techniques include:

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of key functional groups (e.g., C=O, C=N, N-H) upon complexation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complexes in solution.

Elemental Analysis: To determine the stoichiometry of the metal-ligand complex.

Molar Conductivity Measurements: To ascertain the electrolytic or non-electrolytic nature of the complexes.

Magnetic Susceptibility Measurements: To determine the magnetic properties of the complexes and infer the geometry around the central metal ion.

This compound can act as a bidentate or tridentate ligand, coordinating with metal ions through the carbonyl oxygen, the azomethine nitrogen, and potentially the indole (B1671886) nitrogen. mdpi.com The mode of chelation can be influenced by the nature of the metal ion, the reaction conditions, and the presence of other ligands. mdpi.com

Studies on similar isatin-derived hydrazones have shown that they can form stable complexes with a range of transition metals, including Fe(III), Co(II), Ni(II), Cu(II), and Zn(II). mdpi.com The formation of these chelates often leads to enhanced stability of the resulting compounds.

Table 1: Chelation Behavior of Hydrazone Ligands with Transition Metals

| Metal Ion | Typical Coordination Geometry | Bonding Characteristics |

| Cu(II) | Square Planar, Distorted Octahedral | Can coordinate through N and O donors. |

| Ni(II) | Octahedral, Square Planar | Forms stable complexes with NNO donor ligands. mdpi.com |

| Co(II) | Tetrahedral, Octahedral | Readily forms complexes with hydrazone ligands. mdpi.com |

| Fe(III) | Octahedral | Forms stable high-spin complexes. mdpi.com |

| Zn(II) | Tetrahedral | Forms diamagnetic complexes. |

Sensing Applications for Metal Ions (e.g., Heavy Metal Detection)

The ability of this compound to form colored complexes with specific metal ions makes it a promising candidate for the development of colorimetric sensors for heavy metal detection. Heavy metal pollution is a significant environmental concern, and there is a need for simple, rapid, and selective detection methods.

Hydrazone-based chemosensors can exhibit a distinct color change in the presence of certain metal ions, allowing for their visual or spectrophotometric detection. For instance, a colorimetric sensor based on a dicyanomethylene dihydrofuran hydrazone has been developed for the detection of cadmium ions (Cd(II)) in water. nih.gov This sensor, immobilized on paper strips, showed a color change from yellow to orange and then red with increasing concentrations of Cd(II), with a detection limit in the parts-per-million range. nih.gov Similarly, an isatin-3-phenylhydrazone has been shown to be a selective colorimetric chemosensor for copper (Cu²⁺), chromium (Cr³⁺), and cobalt (Co²⁺) ions.

These examples highlight the potential of this compound to be developed into a selective and sensitive sensor for the detection of various heavy metal ions in environmental and biological samples.

Role as Intermediate or Reagent in Broader Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of a wide array of heterocyclic compounds. The reactive nature of the hydrazone group allows for further chemical transformations, leading to the construction of more complex molecular architectures.

For example, derivatives of 5-bromoindole (B119039) have been used in the synthesis of compounds with potential anticancer activity. In one study, 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones were synthesized and further reacted to produce novel thiazole (B1198619) derivatives. These compounds were evaluated for their anticancer properties and showed promising activity.

Furthermore, the isatin (B1672199) scaffold itself is a versatile starting material in organic synthesis. The reaction of 5-bromo-isatin with various reagents can lead to the formation of spirocyclic compounds and other complex heterocyclic systems. The hydrazone at the 3-position provides a handle for introducing additional structural diversity.

Exploration in Materials Science and Advanced Functional Materials

The exploration of this compound in the field of materials science is an emerging area of research. Its structural features suggest potential applications in the development of functional organic materials.

The extended π-system and the presence of donor and acceptor groups within the molecule could impart interesting photophysical properties, making it a candidate for applications in organic electronics, such as in the fabrication of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ability to form metal complexes also opens up possibilities for creating novel metal-organic frameworks (MOFs) or polymeric materials with tailored electronic or magnetic properties.

While specific research on the application of this compound in advanced functional materials is currently limited, the broader field of isatin and hydrazone chemistry suggests a promising future for this compound in materials science.

Concluding Perspectives and Future Research Trajectories

Advancements in Synthetic Route Development

The conventional synthesis of 5-Bromoindole-2,3-dione 3-hydrazone and its derivatives typically involves a straightforward condensation reaction between 5-bromoisatin (B120047) and a suitable hydrazine (B178648) or carbohydrazide. its.ac.idnih.govjddtonline.info While effective, future research will likely focus on optimizing these synthetic pathways to improve efficiency, yield, and environmental impact.

Future advancements are anticipated in the following areas:

Green Chemistry Approaches: The use of ethanol (B145695) as a solvent is common, but future work could explore solvent-free reactions or the use of more benign solvents like water, potentially under microwave or ultrasonic irradiation to accelerate reaction times and improve yields. its.ac.idresearchgate.net

Catalysis Innovation: While glacial acetic acid is a typical catalyst, research into novel, reusable solid acid catalysts could simplify purification processes and reduce waste. researchgate.net Furthermore, the application of phase-transfer catalysis, which has been used for N-alkylation of 5-bromoisatin, could be adapted for hydrazone synthesis to enhance reaction rates and yields under milder conditions. researchgate.net

Process Optimization and Scale-up: Most reported syntheses are on a laboratory scale. A significant future trajectory involves developing scalable, high-yield protocols suitable for potential commercial production. This includes detailed optimization of reaction parameters such as temperature, reaction time, and molar ratios of reactants. Studies have reported yields ranging from 70% to over 90% depending on the specific reactants and conditions, indicating that high efficiency is achievable. its.ac.idresearchgate.net

| Synthetic Route Element | Current Method | Future Advancement | Rationale |

| Reaction Condition | Conventional heating/reflux in solvents like ethanol. nih.govresearchgate.net | Microwave-assisted or ultrasound-mediated synthesis. | Reduced reaction times, increased yields, lower energy consumption. |

| Catalyst | Glacial Acetic Acid (Homogeneous). researchgate.net | Reusable solid acid catalysts (Heterogeneous). | Ease of separation, catalyst recycling, reduced corrosive waste. |

| Solvent System | Organic solvents (e.g., Ethanol, DMF). its.ac.idresearchgate.net | Green solvents (e.g., water) or solvent-free conditions. | Minimized environmental impact and improved process safety. |

| Reaction Type | Simple condensation. jddtonline.info | One-pot multi-component reactions. | Increased efficiency by reducing the number of synthetic steps and purifications. |

Elucidation of Novel Molecular Mechanisms of Action

Derivatives of this compound have demonstrated activity against several molecular targets, but a comprehensive understanding of their mechanism of action is still evolving. Future research must move beyond primary screening to a deeper mechanistic analysis.

Key future research directions include:

Target Deconvolution: While enzymes like monoamine oxidase (MAO) and vascular endothelial growth factor receptor 2 (VEGFR-2) are known targets for some derivatives, the specific interactions of the parent 3-hydrazone compound are less clear. researchgate.netmdpi.com Future studies should employ chemoproteomics and thermal shift assays to identify a broader range of protein binding partners, potentially uncovering novel mechanisms and therapeutic targets.

Pathway Analysis: The pro-apoptotic effects of related compounds have been linked to the activation of caspases 3 and 9 and cell cycle arrest. mdpi.com Future work should use transcriptomics and proteomics to map the downstream signaling pathways affected by this compound, providing a systems-level view of its cellular impact.

Understanding Reversibility and Kinetics: Studies on related isatin (B1672199) hydrazones have characterized them as competitive and reversible inhibitors of MAO-B. researchgate.netresearchgate.net It is crucial to perform detailed kinetic studies (e.g., Lineweaver-Burk plots) and reversibility assays (e.g., dialysis) for this compound against its identified targets to understand the nature and duration of its inhibitory effects. researchgate.netresearchgate.net

Rational Design and Synthesis of Next-Generation Derivatives

The true potential of the this compound scaffold lies in its capacity for chemical modification to create next-generation derivatives with enhanced potency, selectivity, and improved pharmacological profiles. Rational design, guided by computational modeling and structure-activity relationship (SAR) data, will be paramount. nih.govmdpi.com

Future research should focus on:

Structure-Activity Relationship (SAR) Expansion: SAR studies have shown that substitutions on the isatin ring and modifications of the hydrazone side chain significantly impact biological activity. researchgate.netnih.gov For instance, C5-substitution on the isatin ring is particularly beneficial for MAO-B inhibition. researchgate.net Future work should systematically explore a wider range of substitutions at the N-1 position and on the phenyl ring of the hydrazone moiety to optimize activity against specific targets like VEGFR-2 or various cancer cell lines. mdpi.com

Computational and In Silico Design: Molecular docking and dynamic simulations are powerful tools to predict the binding modes and affinities of new derivatives within the active sites of target proteins like VEGFR-2 and cyclin-dependent kinases (CDKs). mdpi.commdpi.com These in silico methods can prioritize the synthesis of compounds with the highest likelihood of success, saving time and resources. nih.gov

Hybrid Molecule Synthesis: A promising strategy involves creating hybrid molecules that combine the 5-bromoisatin hydrazone scaffold with other known pharmacophores. For example, linking it to moieties like pyrazole, thiazole (B1198619), or sulfonamides could result in compounds with dual-action mechanisms or novel biological activities. nih.govmdpi.comnih.gov

| Target Enzyme | Key Derivative/Finding | IC50 Value | Future Design Implication |

| MAO-B | 5-bromoisatin was a potent inhibitor. researchgate.net | 0.125 µM | Design derivatives focusing on C5-substitutions to enhance MAO-B selectivity for neuroprotective applications. researchgate.net |

| VEGFR-2 | A 1-benzyl-5-bromoindolin-2-one derivative (7d) showed strong inhibition. mdpi.com | 0.503 µM | Synthesize derivatives with varied N-1 substitutions and explore the hydrazone linker to optimize binding in the VEGFR-2 kinase domain for anti-angiogenic therapy. mdpi.com |

| CDK2 | A 2,6-dihalogen substituted isatin-hydrazone (4j) was highly potent. mdpi.com | 0.245 µM | Create 5-bromo-isatin hydrazone derivatives with additional halogen substitutions on the side-chain phenyl ring to target cell cycle progression in cancer. mdpi.com |

| α-Glucosidase | An indoline-2,3-dione sulfonohydrazide derivative (11) was a potent inhibitor. nih.gov | 0.90 µM | Explore hybrids of 5-bromoisatin hydrazone and sulfonamides to develop novel agents for managing hyperglycemia. nih.gov |

Expansion into Emerging Application Domains

While the primary focus has been on anticancer and neuroprotective activities, the unique chemical properties of this compound suggest its potential in other domains.

Future research should explore:

Antimicrobial Agents: Isatin derivatives have a long history of investigation for antimicrobial properties. researchgate.netresearchgate.net Future studies should screen this compound and its new derivatives against a broad panel of pathogenic bacteria and fungi, including drug-resistant strains, to identify novel antimicrobial leads.

Antiviral Applications: The core isatin structure is a known anticoronaviral agent, and various derivatives have shown anti-HIV activity. mdpi.comnih.gov This precedent warrants the investigation of this compound against a range of viruses.

Chemical Sensing and Materials Science: The hydrazone moiety can act as a chelating agent for metal ions. This opens up the possibility of developing this compound-based colorimetric sensors for the detection of specific metal ions or anions. Its planar, aromatic structure could also be exploited for incorporation into novel organic electronic materials or polymers.

New Therapeutic Areas: The established inhibitory activity against enzymes like MAO suggests potential in treating a wider range of neurological disorders beyond what is currently being explored. researchgate.net Similarly, its anti-angiogenic potential via VEGFR-2 inhibition could be investigated for non-cancerous proliferative diseases like rheumatoid arthritis or age-related macular degeneration. mdpi.com

Q & A

Q. What are the recommended synthetic routes for 5-bromoindole-2,3-dione 3-hydrazone, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A common approach involves the condensation of 5-bromoindole-2,3-dione with hydrazine derivatives under reflux in ethanol or methanol. Optimization studies should include solvent screening (e.g., ethanol vs. DMF), temperature control (60–80°C), and stoichiometric ratios of reactants. Catalyst screening (e.g., acetic acid or p-toluenesulfonic acid) can enhance reaction efficiency. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity products . For reproducibility, track reaction progress using TLC and confirm structures via -NMR and HRMS.

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- Spectroscopy : - and -NMR to confirm substitution patterns and hydrogen bonding. IR spectroscopy to identify N–H and C=O stretches (~3200 cm and ~1700 cm, respectively).

- Crystallography : Single-crystal X-ray diffraction (employ SHELXL for refinement ). Key parameters: R-factor < 0.05, hydrogen-bonding networks, and torsion angles.

- Computational Studies : DFT calculations (e.g., B3LYP/6-31G**) to map frontier molecular orbitals and predict reactivity .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data vs. computational predictions for this compound derivatives?

- Methodological Answer : Discrepancies often arise from solvent effects, tautomerism, or crystal packing. Address these by:

- Triangulation : Cross-validate NMR/IR data with X-ray structures .

- Solvent-Dependent Studies : Compare spectra in DMSO vs. CDCl3 to assess tautomeric equilibria.

- Dynamic NMR : Use variable-temperature -NMR to detect slow-exchange processes .

- Crystallographic Validation : Refine SHELXL parameters to resolve ambiguities in hydrogen bonding or conformation .

Q. How can researchers design experiments to probe the biological activity of this compound, particularly its enzyme inhibition mechanisms?

- Methodological Answer :

- Target Selection : Prioritize enzymes with indole-binding pockets (e.g., kinases, cytochrome P450) based on structural analogs .

- Assay Design : Use fluorescence-based assays (e.g., FRET) or microcalorimetry (ITC) to measure binding constants ().

- Mechanistic Studies : Perform kinetic analyses (Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition. Pair with molecular docking (AutoDock Vina) to map binding modes .

- Control Experiments : Compare with unsubstituted indole-2,3-dione derivatives to isolate the bromo-hydrazone moiety’s role .

Q. What experimental and computational approaches are effective for studying the regioselectivity of cross-coupling reactions involving this compound?

- Methodological Answer :

- Catalyst Screening : Test Pd(PPh), Buchwald-Hartwig catalysts, or Cu(I)-ligand systems for Suzuki-Miyaura or Ullmann couplings .

- Solvent/Additive Optimization : Assess polar aprotic solvents (DMF, DMSO) with additives like KCO or CsCO.

- Theoretical Insights : Use DFT to calculate activation barriers for competing pathways (e.g., C–Br vs. C–H activation).

- Regioselectivity Mapping : Analyze -NMR coupling constants and NOESY for steric/electronic effects .

Data Contradiction Analysis

Q. How should researchers address inconsistencies between in vitro bioactivity and computational predictions for this compound?

- Methodological Answer :

- Replicate Assays : Ensure reproducibility across multiple plates/labs to exclude experimental error.

- Membrane Permeability Tests : Use Caco-2 cell models or PAMPA assays to assess bioavailability discrepancies .

- Metabolite Screening : LC-MS/MS to identify degradation products or active metabolites.

- Update Computational Models : Incorporate solvation/entropy effects (e.g., MM-PBSA) in docking simulations .

Tables for Key Findings

Notes for Methodological Rigor

- Triangulation : Combine XRD, spectroscopy, and computational data to minimize bias .

- Reproducibility : Document reaction conditions (e.g., humidity, light exposure) to mitigate batch variability .

- Ethical Reporting : Disclose negative results (e.g., failed couplings or inactive analogs) to guide future studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.